molecular formula C18H20O2 B12777807 5K7Ulq8vdh CAS No. 56954-96-2

5K7Ulq8vdh

Cat. No.: B12777807
CAS No.: 56954-96-2
M. Wt: 268.3 g/mol
InChI Key: KXYDGGNWZUHESZ-SFHVURJKSA-N
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Description

The compound with the identifier 5K7Ulq8vdh is known as 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol. This compound is a derivative of benzopyran and is characterized by its unique molecular structure, which includes a phenol group attached to a benzopyran ring system. The molecular formula of this compound is C18H20O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with phenol under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the benzopyran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol involves its interaction with specific molecular targets. The phenol group can donate hydrogen atoms, which can neutralize free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol: is similar to other benzopyran derivatives such as:

Uniqueness

What sets 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol apart is its unique combination of a benzopyran ring with a phenol group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

56954-96-2

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

4-[(4S)-2,2,4-trimethyl-3H-chromen-4-yl]phenol

InChI

InChI=1S/C18H20O2/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)15-6-4-5-7-16(15)20-17/h4-11,19H,12H2,1-3H3/t18-/m0/s1

InChI Key

KXYDGGNWZUHESZ-SFHVURJKSA-N

Isomeric SMILES

C[C@]1(CC(OC2=CC=CC=C21)(C)C)C3=CC=C(C=C3)O

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)(C)C3=CC=C(C=C3)O)C

Origin of Product

United States

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